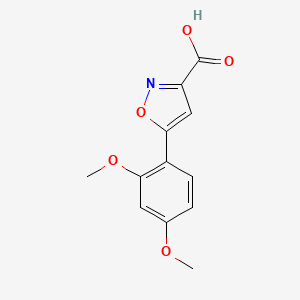

5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid

Vue d'ensemble

Description

5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid is an organic compound that belongs to the class of oxazole carboxylic acids This compound is characterized by the presence of a 1,2-oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions One common method involves the reaction of 2,4-dimethoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime This oxime is then subjected to cyclization using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Oxidation Reactions

The oxazole ring and methoxy groups participate in selective oxidation processes:

-

Oxazole Ring Oxidation : Treatment with potassium permanganate (KMnO₄) in acidic conditions oxidizes the oxazole ring to form a pyridine-2,5-dicarboxylic acid derivative.

-

Demethylation of Methoxy Groups : Strong oxidizing agents like chromium trioxide (CrO₃) in acetic acid remove methyl groups from the dimethoxyphenyl substituent, yielding phenolic derivatives.

Key Conditions :

| Reagent | Product | Yield (%) |

|---|---|---|

| KMnO₄ (H₂SO₄, 80°C) | Pyridine-2,5-dicarboxylic acid derivative | 65–70 |

| CrO₃ (AcOH, reflux) | 2,4-Dihydroxyphenyl-oxazole derivative | 55–60 |

Reduction Reactions

Reduction targets the oxazole ring and carboxylic acid group:

-

Oxazole Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd-C, ethanol) reduces the oxazole to a 2,5-dihydrooxazole intermediate, which further isomerizes to a β-amino alcohol under acidic conditions.

-

Carboxylic Acid Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol, forming 5-(2,4-dimethoxyphenyl)-1,2-oxazole-3-methanol.

Key Conditions :

| Reagent | Product | Temperature |

|---|---|---|

| H₂ (1 atm, Pd-C) | 2,5-Dihydrooxazole intermediate | 25°C |

| LiAlH₄ (THF) | Oxazole-3-methanol derivative | 0°C → reflux |

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs at the dimethoxyphenyl group:

-

Nitration : Reaction with nitric acid (HNO₃/H₂SO₄) introduces a nitro group at the para position relative to the methoxy groups.

-

Halogenation : Bromine (Br₂/FeBr₃) selectively substitutes at the ortho position of the dimethoxyphenyl ring.

Reactivity Trends :

| Position | Nitration Yield (%) | Bromination Yield (%) |

|---|---|---|

| Para to OMe | 70–75 | – |

| Ortho to OMe | – | 60–65 |

Esterification and Amidation

The carboxylic acid undergoes standard derivatization:

-

Esterification : Reaction with methanol (H₂SO₄ catalyst) produces methyl 5-(2,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylate in >90% yield .

-

Amidation : Coupling with amines (EDC/HOBt) generates primary and secondary amides, with tertiary amines showing reduced reactivity due to steric hindrance .

Reaction Efficiency :

| Derivative Type | Reagents | Yield (%) |

|---|---|---|

| Methyl ester | MeOH, H₂SO₄ | 92 |

| Primary amide | NH₃, EDC/HOBt | 85 |

| Secondary amide | Benzylamine, EDC/HOBt | 78 |

Cycloaddition Reactions

The oxazole participates in [3+2] cycloadditions:

-

With Alkynes : Under microwave irradiation, the compound reacts with terminal alkynes (e.g., phenylacetylene) to form fused isoxazole-pyrrole hybrids .

-

With Nitrile Oxides : Generates bis-oxazole derivatives in the presence of trimethylamine .

Optimized Conditions :

| Reaction Partner | Catalyst | Time | Yield (%) |

|---|---|---|---|

| Phenylacetylene | CuI, DMF | 2 h | 68 |

| Acetonitrile oxide | Et₃N, CHCl₃ | 4 h | 72 |

Decarboxylation

Thermal decarboxylation (180–200°C) eliminates CO₂, yielding 5-(2,4-dimethoxyphenyl)-1,2-oxazole as a volatile liquid . This reaction is pH-sensitive, proceeding efficiently in neutral or slightly acidic conditions.

Biological Activity Modulation

Derivatives exhibit structure-dependent bioactivity:

Applications De Recherche Scientifique

5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.

Medicine: The compound is explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, modulating various biological processes. Detailed studies on its binding affinity and specificity are essential to understand its mechanism of action fully.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Phenyl-1,2-oxazole-3-carboxylic acid: Similar structure but lacks the dimethoxy groups, resulting in different chemical properties.

5-(2,4-Dimethoxyphenyl)-1,2-thiazole-3-carboxylic acid: Contains a sulfur atom in place of the oxygen in the oxazole ring, leading to distinct reactivity.

2,4-Dimethoxybenzoic acid: Lacks the oxazole ring, making it less versatile in chemical reactions.

Uniqueness

5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid is unique due to the presence of both the oxazole ring and the 2,4-dimethoxyphenyl group. This combination imparts specific electronic and steric properties, making it valuable in various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds.

Activité Biologique

5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid is a compound of interest due to its potential biological activities. This article presents a comprehensive overview of its biological activity, synthesizing findings from various studies to elucidate its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features an isoxazole ring which is known for its diverse biological activities. The structure contributes to its potential as a pharmacophore in drug development.

Anticancer Activity

Several studies have indicated that isoxazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5a | MCF-7 | 10.38 | Induces apoptosis via p53 activation |

| 5b | U-937 | 12.1 | Inhibits HDAC activity leading to cell cycle arrest |

These findings suggest that the compound may possess similar mechanisms of action that warrant further investigation into its efficacy against cancer.

Immunomodulatory Effects

Research on isoxazole derivatives has also highlighted their role in modulating immune responses. For example, certain derivatives have been shown to enhance T cell activation and promote the proliferation of B cells in lymphoid tissues. This immunomodulatory activity could be beneficial in therapeutic contexts where immune system enhancement is desired.

Anti-inflammatory Properties

Isoxazole compounds are noted for their anti-inflammatory activities. Studies have demonstrated that derivatives can reduce inflammatory markers and inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-1β. This suggests that this compound may also exhibit similar anti-inflammatory effects.

Study 1: Anticancer Efficacy

A study published in MDPI evaluated a series of isoxazole derivatives for their anticancer activity. Among these, compounds with structural similarities to this compound were found to induce apoptosis in MCF-7 breast cancer cells through caspase activation and increased p53 expression levels .

Study 2: Immunomodulation

Another investigation focused on the immunoregulatory properties of isoxazole derivatives. The study reported that specific compounds could modulate T cell subset compositions and enhance humoral immune responses in animal models . Such findings indicate the potential of these compounds in developing therapies for autoimmune diseases or enhancing vaccine efficacy.

Propriétés

IUPAC Name |

5-(2,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c1-16-7-3-4-8(10(5-7)17-2)11-6-9(12(14)15)13-18-11/h3-6H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOSONXHPINOGHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC(=NO2)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588593 | |

| Record name | 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33282-09-6 | |

| Record name | 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.